2-(2-Aminoethylamino)-pyridine dihydrochloride
Overview
Description
2-(2-Aminoethylamino)-pyridine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Complex Compounds
2-(2-Aminoethylamino)-pyridine dihydrochloride and its analogues play a significant role in coordination chemistry. They serve as ligands in complex compounds, contributing to diverse spectroscopic properties, structures, magnetic properties, and even biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Crystallography and Structural Analysis
In the field of crystallography, the structural characteristics of small-molecule antifolate compounds, including those related to this compound, are extensively studied. These investigations reveal insights into drug interactions with enzymes like dihydrofolate reductase (DHFR), aiding in the development of new therapeutics (Schwalbe & Cody, 2006).
Food Chemistry and Toxicology
Research has identified the role of similar pyridine derivatives in the formation of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), suggesting that both lipids and carbohydrates contribute to the formation and fate of such compounds during food processing and storage (Zamora & Hidalgo, 2015).
Medicinal Chemistry and Chemosensing
Pyridine derivatives, including this compound, are prominent in medicinal chemistry due to their biological activities, such as antifungal, antibacterial, and anticancer properties. These compounds also have applications in chemosensing, demonstrating affinity for various ions and species, contributing to their utility in environmental, agricultural, and biological samples analysis (Abu-Taweel et al., 2022).
Organic Synthesis and Catalysis
In organic synthesis, heterocyclic N-oxide molecules derived from pyridine and its derivatives exhibit remarkable functionalities. They are utilized in forming metal complexes, designing catalysts, and developing new medicinal applications, showcasing their versatility as synthetic intermediates (Li et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .
Mode of Action
The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Biochemical Pathways
The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.
Result of Action
The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGUUWHSAANPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557806 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99669-44-0 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99669-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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